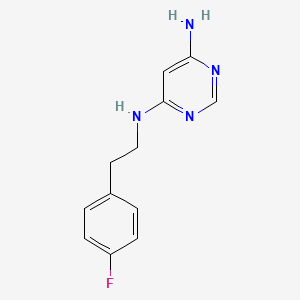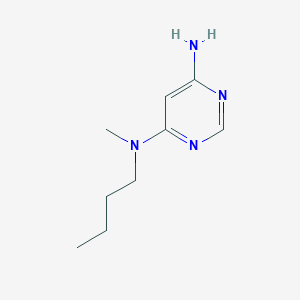![molecular formula C12H16ClNO2S B1470079 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid CAS No. 1507397-42-3](/img/structure/B1470079.png)
2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid
Overview
Description
Scientific Research Applications
Aurora Kinase Inhibition for Cancer Treatment
Compounds structurally similar to the specified chemical, specifically those involving piperidine rings and specific substituents, have been explored for their potential in treating cancer through Aurora kinase inhibition. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. Although the specific compound is not mentioned, the research demonstrates the broader potential of chemically related compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Characterization of Novel Compounds
Several studies focus on synthesizing and characterizing new compounds that include piperidine and related structures for their potential applications in medicinal chemistry. For instance, novel Mannich bases bearing pyrazolone moiety have been synthesized and characterized, showing the versatility of piperidine derivatives in creating bioactive compounds (K. Naik et al., 2013). Similarly, new carbazole conjugates incorporating piperidine and related structures have been synthesized, further highlighting the utility of these frameworks in developing compounds with potential biological activities (Neetu Verma et al., 2022).
Antimicrobial Activity
Compounds containing piperidine structures have been synthesized and evaluated for their antimicrobial properties. For example, novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles have been shown to exhibit significant antibacterial and moderate antifungal activities, suggesting the potential of piperidine derivatives in developing new antimicrobial agents (S. Vankadari et al., 2013).
Electrochemical Studies
The electrochemical behavior of compounds with structural similarities to the specified chemical has been investigated, providing insights into their potential applications in electrochemistry and material science. For instance, novel Mannich bases bearing pyrazolone moiety have undergone electrochemical studies to understand their reduction mechanisms in acidic and basic media (K. Naik et al., 2013).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives often interact with various receptors in the central nervous system .
Mode of Action
The specific interaction of this compound with its targets would depend on the exact nature of these targets. Generally, compounds like this can bind to their target proteins and modulate their activity, leading to downstream effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many drugs that target central nervous system receptors can influence neurotransmitter signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the characteristics of the organism it’s administered to. Piperidine derivatives can often cross the blood-brain barrier due to their lipophilic nature .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the tissues where these targets are expressed. Effects could range from changes in cell signaling to alterations in physiological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by interactions with other molecules in the body .
Biochemical Analysis
Biochemical Properties
2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation, which in turn affects various biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Understanding the dosage threshold is crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes.
Properties
IUPAC Name |
2-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPSGDWOBRWNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470007.png)
![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)
![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470012.png)
![1-[(3-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470013.png)
![1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470015.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470016.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)

